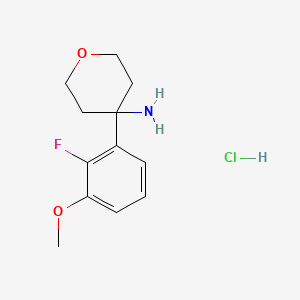

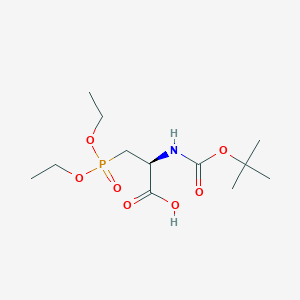

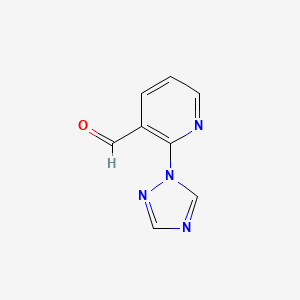

![molecular formula C4H7ClN4S B1447097 4-Méthyl-[1,2,3]thiadiazole-5-carboxamidine CAS No. 1355334-85-8](/img/structure/B1447097.png)

4-Méthyl-[1,2,3]thiadiazole-5-carboxamidine

Vue d'ensemble

Description

4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is a bioactive nitrogen-containing heterocycle . It has been the subject of research due to its potential antimicrobial activity, particularly against Gram-positive bacteria .

Synthesis Analysis

The synthesis of new derivatives of 4-methyl-[1,2,3]thiadiazole-5-carboxamidine has been reported in the literature . The synthesis involves the creation of a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid .Mécanisme D'action

Target of Action

The primary target of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is Gram-positive bacteria . The compound has shown potential antimicrobial activity, suggesting that it may interact with key proteins or enzymes within these bacteria to exert its effects .

Mode of Action

This could involve binding to a specific site on the target protein or enzyme, disrupting its structure or function and thereby inhibiting the growth of the bacteria .

Biochemical Pathways

Given its antimicrobial activity, it is likely that it impacts pathways essential for bacterial growth and survival .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is currently limited. The compound’s lipophilicity has been studied, which is an important factor influencing its absorption and distribution within the body .

Result of Action

The primary result of the action of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is the inhibition of growth in Gram-positive bacteria . This suggests that the compound could have potential use as an antimicrobial agent .

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. In addition, 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine in lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, the precise mechanism of action of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is not fully understood, which may make it difficult to interpret experimental results.

Orientations Futures

There are several future directions for research on 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine. One area of interest is the development of new 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine, which may provide insights into its potential therapeutic applications. In addition, more studies are needed to determine the long-term effects of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine on human health, particularly in the context of its potential use as a drug. Finally, the use of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine in agriculture warrants further investigation, particularly in terms of its potential to enhance plant growth and protect against fungal infections.

Applications De Recherche Scientifique

Activité antimicrobienne

4-Méthyl-[1,2,3]thiadiazole-5-carboxamidine et ses dérivés ont été étudiés pour leurs effets antimicrobiens potentiels, en particulier contre les bactéries à Gram positif . La synthèse de nouveaux dérivés a conduit à des composés présentant une bioactivité significative, un composé présentant une concentration minimale inhibitrice (CMI) aussi faible que 1,95–15,62 µg/mL . Cela suggère une voie prometteuse pour le développement de nouveaux antibiotiques pour lutter contre les souches bactériennes résistantes.

Lipophilie et conception de médicaments

La lipophilie de ces composés est un facteur crucial dans leur potentiel en tant que médicaments . Des études ont montré que la lipophilie peut influencer l'activité antimicrobienne, certains dérivés présentant de meilleures performances en raison d'une lipophilie plus faible . Cette relation est essentielle à la conception de nouveaux médicaments, car elle affecte leurs propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME).

Propriétés anticancéreuses

Les dérivés thiadiazoliques, y compris ceux du this compound, se sont avérés prometteurs dans la recherche anticancéreuse . Leur capacité à inhiber la croissance des cellules cancéreuses fait d'eux de précieux candidats pour des études plus approfondies et une inclusion potentielle dans les schémas de chimiothérapie.

Potentiel antiépileptique

Le motif structural du 1,2,3-thiadiazole a été associé à des propriétés antiépileptiques . La recherche sur les dérivés du this compound pourrait conduire au développement de nouveaux médicaments antiépileptiques.

Activités insecticides et anti-amibiennes

Des composés présentant la structure 1,2,3-thiadiazole se sont avérés posséder des activités insecticides et anti-amibiennes . Cela ouvre des possibilités pour leur utilisation dans des applications agricoles et pharmaceutiques pour lutter contre les ravageurs et les infections amibiennes.

Synthèse de nouveaux composés hétérocycliques

This compound sert de précurseur dans la synthèse d'une large gamme de nouveaux composés hétérocycliques . Ces composés ont des applications diverses, notamment le développement de nouveaux matériaux présentant des propriétés chimiques et physiques uniques.

Analyse Biochimique

Biochemical Properties

4-Methyl-[1,2,3]thiadiazole-5-carboxamidine plays a significant role in biochemical reactions, particularly in antimicrobial activity. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the suppression of bacterial growth . The compound’s interaction with proteins often involves binding to active sites, thereby inhibiting enzyme activity and affecting cellular processes.

Cellular Effects

The effects of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine on cells are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular responses.

Molecular Mechanism

At the molecular level, 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For example, the compound has been shown to inhibit bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its bioactivity over extended periods . Degradation can occur under certain conditions, leading to reduced efficacy. Long-term studies have demonstrated that prolonged exposure to the compound can result in sustained cellular responses, including continued inhibition of bacterial growth and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic effects can occur, including liver and kidney damage. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity. Beyond this threshold, increasing the dose does not proportionally enhance the effect and may lead to adverse outcomes.

Metabolic Pathways

4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit key enzymes in bacterial metabolic pathways, leading to disrupted energy production and biosynthesis . Additionally, it can affect the levels of specific metabolites, altering cellular metabolism and function.

Transport and Distribution

The transport and distribution of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine within cells and tissues are crucial for its bioactivity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. Additionally, the compound can accumulate in the nucleus, affecting gene expression and cellular responses.

Propriétés

IUPAC Name |

4-methylthiadiazole-5-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S.ClH/c1-2-3(4(5)6)9-8-7-2;/h1H3,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBGMCPWNWZPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

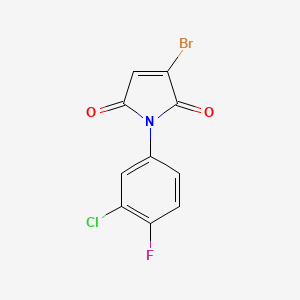

![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)

amine hydrochloride](/img/structure/B1447032.png)